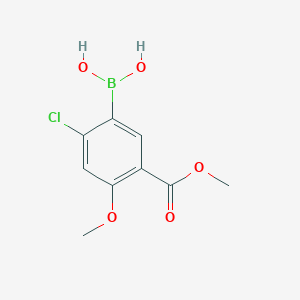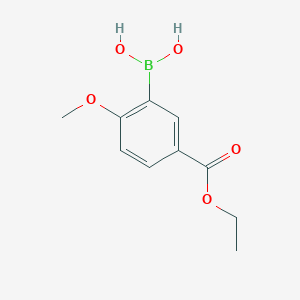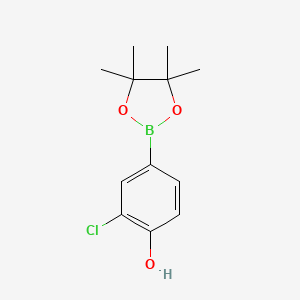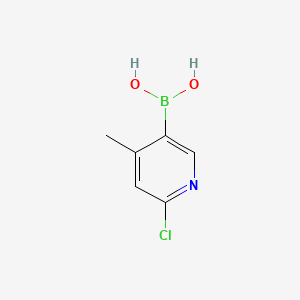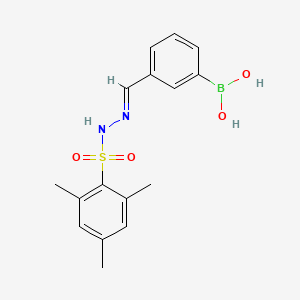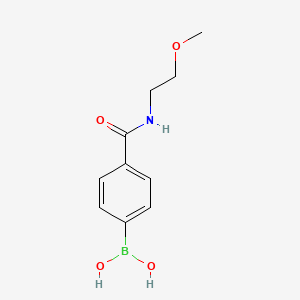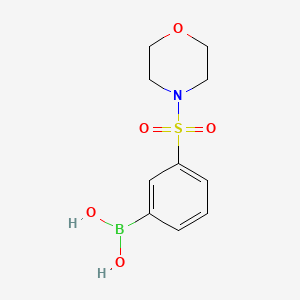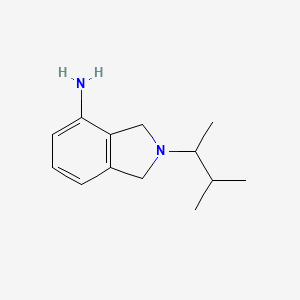
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine
Descripción general
Descripción
The compound “2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine” is an organic compound. It contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . The 3-methylbutan-2-yl group is a branched alkyl group .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the amine group and the aromatic isoindole ring. Amines can act as nucleophiles and bases, participating in a variety of reactions .Aplicaciones Científicas De Investigación
Antitubercular Activity of Derivatives
Derivatives of 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine have been evaluated for their antitubercular activity. Studies have shown significant activity against various strains of Mycobacterium, including INH-resistant non-tuberculous mycobacteria. The results are crucial for designing new leads for antitubercular compounds (Asif, 2014).
Metabolism and Toxicity Studies
Research on the metabolic fate and toxicity of related compounds, like 2-Methylpropene or isobutene, provides insights into their biotransformation in liver tissue and their potential toxicity. The balance between the formation and detoxification of reactive intermediates, such as epoxide metabolites, is crucial in determining the potential toxicity of these compounds (Cornet & Rogiers, 1997).
Applications in Fine Organic Synthesis
Amino-1,2,4-triazoles, structurally related to the compound , are used in fine organic synthesis. These compounds are employed in the production of pharmaceuticals, dyes, high-energy materials, and more. The review highlights their use in agriculture and medicine, indicating a broad spectrum of applications (Nazarov et al., 2021).
Neuropsychiatric Disorder Treatment
Compounds like 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine, due to their structural characteristics, may have applications in treating neuropsychiatric disorders. The review on dopamine D2 receptor ligands, which are used to treat disorders such as schizophrenia and depression, highlights the importance of compounds with structures similar to 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine (Jůza et al., 2022).
Advanced Oxidation Processes for Degradation
Research into the degradation of nitrogen-containing hazardous compounds, including amines, highlights advanced oxidation processes' efficacy. These processes are crucial for mineralizing resistant compounds, improving treatment schemes, and ensuring water safety (Bhat & Gogate, 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-9(2)10(3)15-7-11-5-4-6-13(14)12(11)8-15/h4-6,9-10H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLRYVYXBQEJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




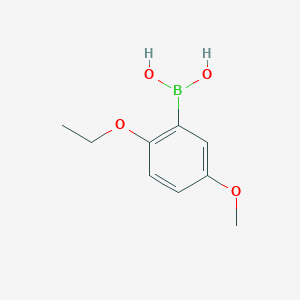
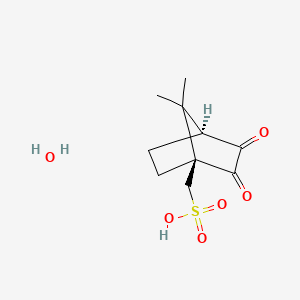
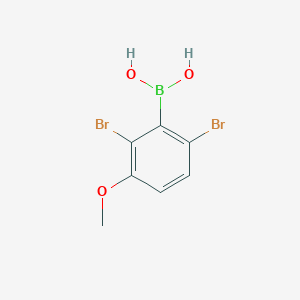
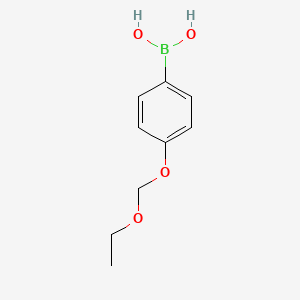
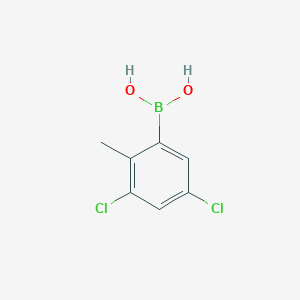
![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)
